molecular formula C22H20O8 B1246549 (7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid

(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid

Cat. No. B1246549
M. Wt: 412.4 g/mol
InChI Key: HLSXUNBUCPHTDA-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid is a natural product found in Juniperus thurifera with data available.

Scientific Research Applications

Synthesis Methodologies

The synthesis of complex organic compounds often involves multiple steps, including functional group transformations, chiral center formation, and the construction of heterocyclic frameworks. The benzodioxole and carboxylic acid functionalities suggest the potential use of this compound in advanced synthetic strategies. For example, the synthesis of benzoxazoles and benzothiazoles involves strategies that could be relevant for constructing similar heterocyclic systems (Özil & Menteşe, 2020); (Rosales-Hernández et al., 2022).

Biological Activities

Compounds with benzodioxole and carboxylic acid moieties often exhibit a range of biological activities. For instance, benzothiazoles have been studied for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities (Kamal et al., 2015). The specific functionalities in the compound of interest could suggest potential pharmacological applications or bioactivity, warranting further investigation.

Material Science Applications

In the realm of materials science, the structural features of this compound could contribute to novel properties in polymers or nanomaterials. The presence of aromatic systems combined with heteroatoms can influence the optical, electronic, and thermal properties of materials, making such compounds valuable for the development of advanced materials (Salimgareeva & Kolesov, 2005).

properties

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid

InChI

InChI=1S/C22H20O8/c1-10-18(22(24)25)19(11-5-16(26-2)21(28-4)17(6-11)27-3)12-7-14-15(30-9-29-14)8-13(12)20(10)23/h5-8,18-19H,1,9H2,2-4H3,(H,24,25)/t18-,19-/m1/s1

InChI Key

HLSXUNBUCPHTDA-RTBURBONSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H](C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O

synonyms

thuriferic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid
Reactant of Route 2
(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid
Reactant of Route 3
(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid
Reactant of Route 4
(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid
Reactant of Route 5
(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid
Reactant of Route 6
(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid

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